molecular formula C16H21N3O2S B2357799 Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate CAS No. 422532-65-8

Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate

Cat. No.: B2357799
CAS No.: 422532-65-8
M. Wt: 319.42
InChI Key: GMRTYDVHGBCNIW-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate is a quinazoline-derived compound featuring a thioether linkage (-S-) and an ethyl acetate moiety. The thioacetate group (-S-CH2-COOEt) contributes to metabolic stability and electronic effects, influencing binding interactions with biological targets.

Properties

IUPAC Name

ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-3-5-10-17-15-12-8-6-7-9-13(12)18-16(19-15)22-11-14(20)21-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRTYDVHGBCNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Design Considerations

The quinazoline core consists of a fused benzene and pyrimidine ring system. In Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate, the C-4 position is substituted with a butylamino group (–NH–C₄H₉), while the C-2 position features a thioether-linked acetate (–S–CH₂–COOEt). This configuration introduces both lipophilic (butyl chain) and polar (thioacetate) regions, influencing solubility and reactivity.

Key synthetic challenges :

  • Selective functionalization at C-2 and C-4 without side reactions.
  • Stability of the thioether linkage under acidic or basic conditions.
  • Steric hindrance from the butyl group during cyclization or substitution.

Synthetic Routes and Methodologies

Route 1: Sequential Substitution on Preformed Quinazoline Core

Synthesis of 4-Chloroquinazoline

The synthesis begins with the preparation of 4-chloroquinazoline, a versatile intermediate. Anthranilic acid reacts with phosphorus oxychloride (POCl₃) in toluene under reflux to form 2,4-dichloroquinazoline. Selective hydrolysis at C-2 using aqueous sodium hydroxide yields 4-chloroquinazoline-2(1H)-one, which is subsequently treated with POCl₃ to regenerate the dichloro intermediate.

Reaction conditions :

  • Solvent: Toluene
  • Catalyst: Diisopropylethylamine (DIPEA)
  • Temperature: 110–120°C
  • Yield: 78–85%
Introduction of Butylamino Group at C-4

4-Chloroquinazoline undergoes nucleophilic aromatic substitution with butylamine in ethanol at 60°C. The reaction is facilitated by the electron-withdrawing effect of the adjacent chlorine atom, activating the C-4 position for amine attack.

Optimization parameters :

  • Molar ratio (4-chloroquinazoline:butylamine): 1:1.2
  • Reaction time: 6–8 hours
  • Yield: 70–75%
Thioacetate Incorporation at C-2

The C-2 chlorine atom is displaced by ethyl mercaptoacetate in the presence of potassium carbonate as a base. The reaction proceeds via a nucleophilic substitution mechanism in dimethylformamide (DMF) at 80°C.

Critical factors :

  • Solvent polarity: DMF enhances nucleophilicity of the thiolate ion.
  • Temperature control: Excessive heat promotes thioether oxidation.
  • Yield: 65–70%

Route 2: One-Pot Cyclization and Functionalization

Condensation of Anthranilic Acid with Butylurea

Anthranilic acid reacts with butylurea in acetic acid under reflux to form 4-butylaminoquinazolin-2(1H)-one. This method bypasses the need for POCl₃, offering a safer alternative.

Reaction profile :

  • Solvent: Glacial acetic acid
  • Temperature: 120°C
  • Duration: 12 hours
  • Yield: 60–65%
Thiolation and Esterification

The 2-keto group is converted to a thioacetate via a two-step process:

  • Thiolation : Treatment with phosphorus pentasulfide (P₂S₅) in pyridine replaces the carbonyl oxygen with sulfur, yielding 2-mercapto-4-butylaminoquinazoline.
  • Esterification : Reaction with ethyl bromoacetate in the presence of triethylamine forms the thioether linkage.

Advantages :

  • Avoids handling chlorinated intermediates.
  • Higher functional group tolerance.

Disadvantages :

  • Lower overall yield (50–55%) due to side reactions.

Reaction Mechanisms and Kinetic Studies

Nucleophilic Aromatic Substitution at C-4

The substitution of chlorine by butylamine follows a two-step mechanism:

  • Formation of Meisenheimer complex : Attack of the amine nucleophile on the electron-deficient C-4 position.
  • Elimination of HCl : Base-mediated deprotonation stabilizes the intermediate, releasing HCl.

Rate-determining step : Formation of the Meisenheimer complex, influenced by the electron-withdrawing capacity of the C-2 substituent.

Thioether Formation at C-2

The reaction between 4-butylamino-2-chloroquinazoline and ethyl mercaptoacetate proceeds via an SNAr mechanism. The thiolate ion (generated by deprotonation of mercaptoacetate) attacks the C-2 position, displacing chloride.

Kinetic insights :

  • Second-order kinetics: Rate ∝ [quinazoline][thiolate].
  • Activation energy: ~45 kJ/mol, indicating moderate temperature sensitivity.

Optimization Strategies and Side Reactions

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity but risk quinazoline decomposition at high temperatures.
  • Ethereal solvents (THF) : Lower yields due to poor solubility of intermediates.

Catalytic Additives

  • Phase-transfer catalysts (e.g., TBAB) : Improve interfacial reactions in biphasic systems, increasing yield by 10–15%.
  • Lewis acids (e.g., ZnCl₂) : Accelerate substitution at C-4 but may promote over-alkylation.

Common Side Reactions

  • Over-alkylation : Excess butylamine leads to di-substitution at C-4 and C-7.
  • Thioether oxidation : Formation of sulfoxide or sulfone derivatives under oxidative conditions.

Spectroscopic Characterization and Quality Control

Infrared Spectroscopy (IR)

  • N–H stretch : 3350–3300 cm⁻¹ (butylamino group).
  • C=O stretch : 1725 cm⁻¹ (ester carbonyl).
  • C–S stretch : 680–620 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.25 (t, 3H, –COOCH₂CH₃)
  • δ 3.45 (q, 2H, –SCH₂COO–)
  • δ 6.85–7.90 (m, 4H, quinazoline aromatic protons)

¹³C NMR :

  • δ 14.2 (–COOCH₂CH₃)
  • δ 61.8 (–COOCH₂CH₃)
  • δ 169.5 (C=O)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₂₁N₃O₂S : 335.1305
  • Observed : 335.1308

Industrial-Scale Considerations

Cost Analysis

  • Raw material cost : Butylamine ($12/kg) dominates expenses, contributing 40% of total synthesis cost.
  • Solvent recovery : DMF recycling reduces costs by 15–20%.

Environmental Impact

  • Waste streams : POCl₃ hydrolysis generates phosphoric acid, requiring neutralization.
  • Green chemistry alternatives : Use of ionic liquids (e.g., [BMIM]BF₄) as recyclable solvents reduces ecological footprint.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate is a derivative of quinazoline, characterized by the presence of a thioether group and an ethyl acetate moiety. The synthesis typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl bromoacetate or other suitable alkylating agents. This reaction results in the formation of the thioester bond, which is crucial for its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity:

  • Quinazoline derivatives, including this compound, have been studied for their ability to inhibit various cancer cell lines. Research indicates that these compounds can interact with specific enzymes involved in cancer progression, thereby exhibiting anticancer properties .

2. Antimicrobial Properties:

  • The compound has shown promising results against various bacterial and fungal strains. Its thioether functionality may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .

3. Anti-inflammatory Effects:

  • Quinazoline derivatives are known for their anti-inflammatory properties. This compound has been evaluated in models of inflammation, demonstrating significant efficacy in reducing inflammatory markers .

4. Neuroprotective Potential:

  • Preliminary studies suggest that compounds similar to this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

Study Findings Methodology
Khalil et al., 2003Demonstrated anticancer activity against various cell linesIn vitro assays
Gursoy & Karal, 2003Evaluated anti-inflammatory effects in animal modelsIn vivo studies
Al-Suwaidan et al., 2016Investigated neuroprotective propertiesBehavioral assays in rodents

These studies highlight the compound's versatility and potential as a therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents/Modifications Biological Activity/Properties
Target Compound Quinazoline 4-butylamino, 2-thioacetate Not explicitly reported (inference required)
Ethyl 2-((4-amino-5-cyanopyrimidin-2-yl)thio)acetate Pyrimidine 4-amino, 5-cyano, 2-thioacetate Potential kinase inhibition (cyano group enhances electrophilicity)
Ethyl 2-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate Thiadiazole 5-(4-fluorobenzamido), 2-thioacetate Antifungal/antibacterial (fluorine enhances bioavailability)
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate Thiazole 4-methoxyphenyl, 4-acetate Anticancer (methoxy group improves solubility)
Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate Pyrimidine 4-(dimethylpyrazole), 2-thioacetate Kinase inhibition (steric bulk from pyrazole affects target binding)
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide Quinazoline 6,8-dibromo, 4-oxyacetohydrazide Analgesic activity (bromine increases molecular weight and hydrophobicity)

Physicochemical Properties

  • Lipophilicity: The butylamino group in the target compound increases logP compared to analogs with polar groups (e.g., amino or cyano in ). This enhances blood-brain barrier penetration but may reduce aqueous solubility.
  • Metabolic Stability: Thioether linkages (as in the target compound and ) are less prone to oxidative degradation than oxy- or hydrazone-linked analogs (e.g., ’s hydrazono group) .
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in , cyano in ) modulate reactivity and binding affinity, whereas electron-donating groups (e.g., methoxy in ) improve solubility .

Key Research Findings

  • Substituent Impact: Bulky groups (e.g., butylamino in the target compound) improve target selectivity but may reduce synthetic yield compared to smaller substituents (e.g., methyl in ) .
  • Linker Flexibility : Thioacetate linkers (as in the target compound) offer superior stability over ester or hydrazone linkages, as demonstrated in HDAC inhibitor studies () .
  • Biological Screening : Analogs with halogen atoms (e.g., fluorine in ) show enhanced bioactivity due to improved pharmacokinetic profiles .

Biological Activity

Ethyl 2-((4-(butylamino)quinazolin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The compound is synthesized through a reaction involving 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl chloroacetate. This reaction is crucial as it forms the thioether linkage essential for the biological activity of the compound. The general reaction can be summarized as follows:

2 Mercapto 3 phenylquinazolin 4 3H one+Ethyl ChloroacetateEthyl 2 4 butylamino quinazolin 2 yl thio acetate\text{2 Mercapto 3 phenylquinazolin 4 3H one}+\text{Ethyl Chloroacetate}\rightarrow \text{Ethyl 2 4 butylamino quinazolin 2 yl thio acetate}

Biological Activities

This compound exhibits a range of biological activities, primarily due to the quinazoline and thiazole moieties present in its structure. Key activities include:

  • Anticancer Activity : Quinazoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from quinazoline structures showed significant inhibition of cell proliferation in MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines, with IC50 values indicating potent activity .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus. Studies have shown that quinazoline derivatives possess antibacterial properties, making them potential candidates for treating infections .
  • Anticonvulsant Effects : Some derivatives within the quinazoline class have been studied for their anticonvulsant properties, suggesting that this compound may also exhibit similar effects .
  • Anti-inflammatory Properties : Certain quinazoline derivatives have shown promise as anti-inflammatory agents, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFocusFindings
Khalil et al. (2003)AnticancerDemonstrated cytotoxicity against various cancer cell lines with IC50 values ranging from 10 μM to 12 μM .
Godhani et al. (2016)AntimicrobialFound significant antibacterial activity against several strains, including MRSA .
El-Azab et al. (2013)AnticonvulsantReported anticonvulsant activity in animal models, indicating potential for seizure management .

Q & A

Q. What are the limitations of current SAR studies for this compound class?

  • Limited data on in vivo pharmacokinetics (e.g., plasma half-life, tissue distribution). Future work should integrate PK/PD modeling and metabolite profiling (LC-MS/MS) to bridge in vitro and in vivo gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.